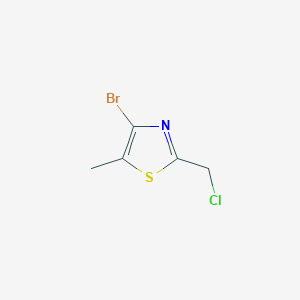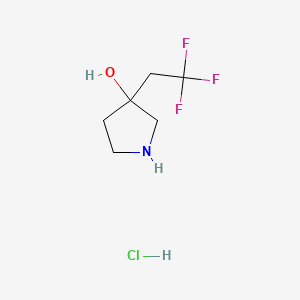![molecular formula C9H12FNO3 B13901902 Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-2-oxo-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound featuring a fluorine atom, an ester group, and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ketone with an azabicyclic amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-2-oxo-3-azabicyclo[31
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an antihistamine or antiviral agent.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-fluoro-2-oxo-3-azabicyclo[2.2.1]heptane-1-carboxylate
- Ethyl 5-chloro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Ethyl 5-bromo-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Comparison: Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability and reactivity compared to its chloro or bromo analogs. Additionally, the bicyclic structure provides rigidity, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C9H12FNO3 |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12FNO3/c1-2-14-7(13)9-3-8(10,4-9)5-11-6(9)12/h2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
COWRONPNXIOHIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(CNC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)

![tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B13901846.png)








![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)

